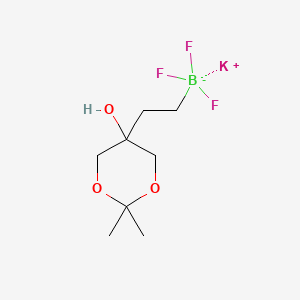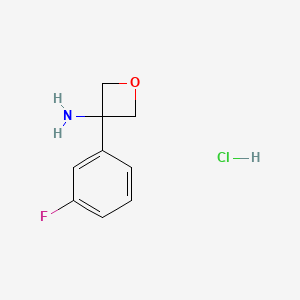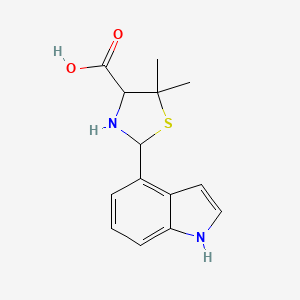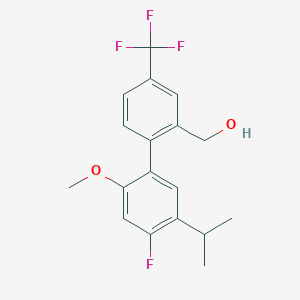![molecular formula C10H10N2O B1394537 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1351399-15-9](/img/structure/B1394537.png)
1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Übersicht
Beschreibung
“1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the molecular formula C10H10N2O . It has an average mass of 174.199 Da and a monoisotopic mass of 174.079315 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 1-acetylindoline was subjected to Friedel-Crafts acylation reactions to obtain an intermediate, which then reacted with diethyl oxalate to obtain another intermediate .Molecular Structure Analysis
The molecular structure of “1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” are not detailed in the search results, the synthesis process of similar compounds involves reactions such as hydrazine hydrate cyclization, iodization, cyanation, and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One of the significant applications of compounds related to 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is in the field of antiviral research. Studies have demonstrated that certain analogues, like carbocyclic analogues of 7-deazaguanosine, exhibit selective inhibitory activities against viruses such as HSV1 and HSV2 in cell culture. This suggests potential for developing antiviral drugs using these compounds (Legraverend et al., 1985).
Synthesis of Novel Compounds
Research has focused on synthesizing various derivatives of pyrrolo-pyridinones, which are structurally related to 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. These derivatives have potential applications in different areas of chemistry and pharmacology. For example, the reaction of 7-hydroxy derivatives with nucleophiles has led to the creation of several novel compounds with diverse functionalizations (Goto et al., 1991).
Intramolecular Cyclization
Another application lies in the field of organic synthesis, particularly in intramolecular cyclization processes. Studies have shown that treatment of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives can lead to regioselectively intramolecular cyclizations, forming bicyclic pyrrolo-fused structures. This is crucial for the synthesis of various complex organic molecules (Beccalli et al., 2005).
Anti-HIV Activity
Research into the synthesis of novel derivatives of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one also extends to the search for anti-HIV drugs. Several synthesized derivatives have been evaluated for their ability to inhibit HIV-1 replication, with some showing promising results. This indicates the potential of these compounds in developing new therapies against HIV (Liu et al., 2014).
Inhibitors in Kinase Research
Some derivatives of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one have been explored as kinase inhibitors. These compounds have shown significant inhibition against specific kinases, indicating their potential use in targeted therapies for diseases where kinase activity is dysregulated (Liu et al., 2016).
Eigenschaften
IUPAC Name |
1-prop-2-enyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-6-12-7-4-8-3-5-11-10(13)9(8)12/h2-5,7H,1,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYEGSWQDXYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



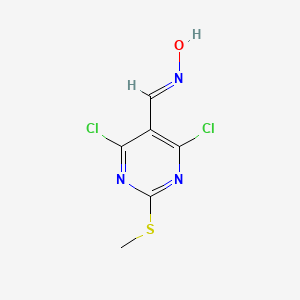
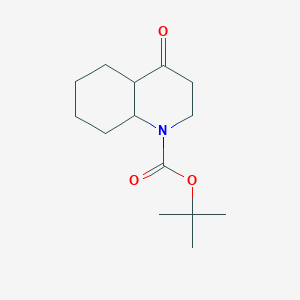
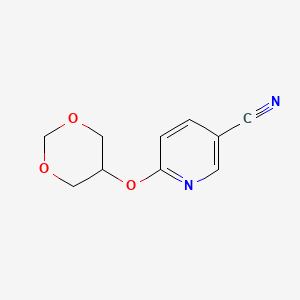
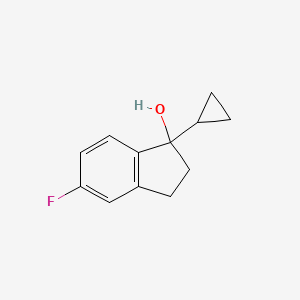
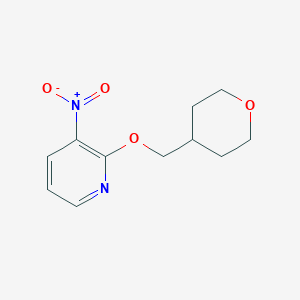
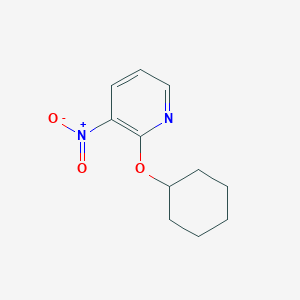
![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)
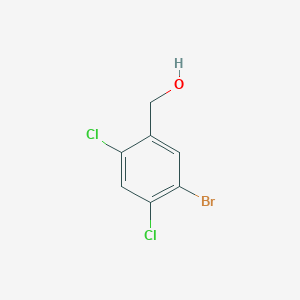
![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)
![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
